molecular formula C11H10N2O B2634623 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 1512960-98-3

1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2634623
CAS No.: 1512960-98-3
M. Wt: 186.214
InChI Key: STHGAGCGFMNUMN-UHFFFAOYSA-N
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Description

1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a specialized chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.210 g/mol. This pyrrole-2-carboxaldehyde derivative is provided as a high-purity building block for research and development purposes, particularly in medicinal chemistry and drug discovery . Compounds based on the pyrrole-2-carboxaldehyde (Py-2-C) skeleton are of significant scientific interest due to their presence in natural products and their diverse physiological activities. Research indicates that the Py-2-C structure can be formed in systems involving glucose and amino acids, relating to processes like the Maillard reaction and the formation of advanced glycation end products (AGEs) . This makes such compounds relevant for studies in metabolic diseases, including the investigation of diabetes markers . As a functionalized heterocycle, this chemical serves as a key synthetic intermediate for constructing more complex molecules, including potential inhibitors, ligands, and natural product analogs . The aldehyde group is a versatile handle for further chemical transformations, such as condensation reactions to form Schiff bases or reduction to alcohols. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

1-methyl-5-pyridin-2-ylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-9(8-14)5-6-11(13)10-4-2-3-7-12-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHGAGCGFMNUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C2=CC=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of pyridine-2-carbaldehyde with a suitable pyrrole derivative. One common method involves the use of a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as DMF and POCl3 to introduce the aldehyde group at the 2-position of the pyrrole ring. The reaction conditions usually involve heating the mixture to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Heterocyclic Compounds
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of novel materials with desired properties. For instance, it can be used in the synthesis of pyrrole derivatives that exhibit biological activity, enhancing its utility in medicinal chemistry.

Synthetic Routes
The synthesis typically involves the reaction of pyridine-2-carbaldehyde with pyrrole under specific conditions, often utilizing catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF). This method can be scaled up for industrial production, optimizing yield and purity through continuous flow reactors.

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde exhibits antimicrobial and anticancer properties. It has been evaluated for its potential to inhibit various cancer cell lines, showing promising results in preliminary studies .

Mechanism of Action
The compound's mechanism of action involves interaction with specific biological targets, such as enzymes or receptors. This interaction can modulate their activity, potentially leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate signaling pathways linked to inflammation.

Medicinal Chemistry

Drug Development Precursor
In medicinal chemistry, this compound is explored as a precursor for drug development. Its derivatives have been designed to target specific biological pathways associated with diseases such as tuberculosis and various cancers. Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole ring can significantly enhance biological activity while maintaining low toxicity levels .

Case Study: Anti-Tuberculosis Activity
A notable study focused on the design of pyrrole derivatives targeting the MmpL3 protein in Mycobacterium tuberculosis. The synthesized compounds demonstrated potent anti-TB activity (minimum inhibitory concentration < 0.016 μg/mL) and low cytotoxicity. This highlights the potential of this compound as a scaffold for developing new anti-TB agents .

Industrial Applications

Material Science
In industry, this compound is utilized in developing materials with specific electronic or optical properties. Its ability to form stable complexes can be exploited in creating sensors or electronic devices that require precise material characteristics.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation of cancer cell lines
Anti-TBPotent against M. tuberculosis

Table 2: Synthetic Methods Overview

Method Reagents Used Yield Optimization
Pd/C Catalyzed ReactionPyridine-2-carbaldehyde, PyrroleContinuous flow reactors
Base Catalyzed SynthesisK2CO3, DMFHigh-temperature inert atmosphere

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyridine and pyrrole rings can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Functional Properties

A comparative analysis of molecular features and properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Method
1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde C${12}$H${10}$N$_{2}$O 198.22 Pyridin-2-yl (electron-withdrawing) Pyridinium salt reaction
1-Methyl-5-(p-tolyl)-1H-pyrrole-2-carbaldehyde C${13}$H${13}$NO 211.26 p-Tolyl (electron-donating) Similar pyridinium route
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde C${13}$H${13}$NO$_{2}$ 215.25 Benzyl, hydroxymethyl Ionic liquid synthesis
1-Benzyl-1H-pyrrole-2-carbaldehyde C${12}$H${11}$NO 185.22 Benzyl Commercial synthesis
Key Observations:
  • Electronic Effects: The pyridin-2-yl group in the target compound enhances electrophilicity at the carbaldehyde site, favoring reactions like Schiff base formation.
  • Solubility : The hydroxymethyl analog exhibits higher polarity due to its -CH$_2$OH group, improving aqueous solubility compared to the hydrophobic benzyl and p-tolyl derivatives .
  • Metal Coordination : The pyridinyl nitrogen in the target compound enables coordination with transition metals (e.g., Cu$^{2+}$), as seen in related ligands for metal complexes (e.g., ) .

Spectral and Analytical Data

  • Target Compound :

    • $ ^1H $ NMR (CDCl$_3$): δ 9.40 (s, 1H, CHO), 8.61 (d, J=4.8 Hz, pyridinyl-H), 7.76 (td, J=7.7 Hz, pyridinyl-H), 6.36 (d, J=4.1 Hz, pyrrole-H) .
    • HRMS : [M+H]$^+$ = 211.0870 (Calcd: 211.0866) .
  • Compound 7 :

    • $ ^1H $ NMR (CDCl$_3$): δ 9.39 (s, 1H, CHO), 7.30–6.37 (m, aromatic and pyrrole protons) .
    • HRMS : [M+H]$^+$ = 211.0866 (Calcd) .

Biological Activity

1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a compound featuring both pyrrole and pyridine moieties, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H10N2O\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}

This structure allows for various interactions with biological targets due to the presence of functional groups that enhance its reactivity and binding capabilities.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of biological activity:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could potentially modulate various physiological processes.
  • Metal Complex Formation : The compound can form complexes with metal ions, which may exhibit unique biological properties. Such interactions are crucial for catalysis and drug delivery systems.

Therapeutic Applications

The therapeutic potential of this compound spans various fields:

  • Anticancer Activity : Research indicates that derivatives of pyrrole compounds can exhibit significant anticancer properties. For instance, similar pyrrole derivatives have shown potent activity against cancer cell lines, suggesting a potential role for this compound in cancer therapy .
  • Anti-inflammatory Effects : Studies on related compounds reveal their ability to act as selective inhibitors of cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole derivatives similar to this compound:

StudyFindings
Identified potent COX-2 inhibitors among pyrrole derivatives with IC50 values as low as 6.0 nM.
Demonstrated significant anti-tuberculosis (anti-TB) activity with MIC values < 0.016 μg/mL for pyrrole derivatives.
Showed antibacterial activity against Staphylococcus aureus with MIC values between 3.12 and 12.5 μg/mL for related compounds.

Q & A

Q. Key Optimization Parameters :

  • Temperature control (e.g., 0°C to room temperature for azide cyclization ).
  • Catalysts (e.g., K₂CO₃ for nucleophilic substitutions ).

Advanced: How can regioselectivity be controlled during pyridinyl group introduction in pyrrole-2-carbaldehydes?

Methodological Answer:
Regioselectivity is influenced by:

  • Substituent Effects : Electron-donating groups (e.g., methyl) direct electrophilic substitution to specific pyrrole positions. For example, methyl groups at position 1 enhance reactivity at position 5 .
  • Protecting Groups : Temporary protection of the aldehyde moiety (e.g., acetal formation) prevents undesired side reactions during pyridinyl coupling .
  • Metal Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables precise pyridinyl attachment. For analogs like 5-cyclopropyl-1-methyl-1H-pyrrole-2-carbaldehyde, regioselectivity was achieved using Pd(PPh₃)₄ .

Q. Example :

  • Synthesis of 5-cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde : A Pd-catalyzed coupling yielded 69% product with >95% regiopurity .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming structure. Typical signals include:
    • Aldehyde proton: δ 9.40–9.69 (s, 1H) .
    • Pyridinyl protons: δ 7.35–7.28 (m, 1H) and δ 7.17–7.00 (m, 2H) .
    • Methyl group (N–CH₃): δ 3.90–4.08 (s, 3H) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 227.0930 for C₁₂H₁₁N₄O ).
  • IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) .

Advanced: How to resolve conflicting NMR data in substituted pyrrole-2-carbaldehydes?

Methodological Answer:

  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to avoid solvent interference .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC correlated δ 6.03 (¹H) with δ 125.0 (¹³C) in 5-cyclopropyl derivatives .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation ).

Q. Case Study :

  • 1-(3-Azido-2-hydroxypropyl)-1H-pyrrole-2-carbaldehyde : ¹H NMR at 400 MHz resolved splitting patterns (δ 5.53, s, 2H for CH₂) .

Basic: What are typical reactions of the aldehyde group in pyrrole-2-carbaldehydes?

Methodological Answer:

  • Schiff Base Formation : Reacts with amines (e.g., 1,2-diaminobenzene) to form imines, as shown for bis-Schiff bases .
  • Nucleophilic Addition : Grignard reagents or organozinc compounds add to the aldehyde, yielding secondary alcohols .
  • Reduction : NaBH₄ reduces the aldehyde to (1H-pyrrol-2-yl)methanol .

Q. Example :

  • Reduction of 1H-pyrrole-2-carbaldehyde : Yielded (1H-pyrrol-2-yl)methanol with >90% conversion .

Advanced: How does the pyridinyl group influence reactivity in multicomponent reactions (MCRs)?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing pyridinyl group polarizes the pyrrole ring, enhancing aldehyde electrophilicity .
  • Coordination Sites : Pyridinyl nitrogen participates in metal-mediated MCRs (e.g., CuAAC "click" reactions) .

Q. Case Study :

  • Azide-Alkyne Cycloaddition : 1-(3-Azido-2-hydroxypropyl)-1H-pyrrole-2-carbaldehyde formed triazoles with alkynes in 85% yield .

Advanced: What mechanistic insights exist for cyclization reactions involving pyrrole-2-carbaldehydes?

Methodological Answer:

  • Azide Cyclization : 3-azido intermediates undergo intramolecular Schmidt reactions to form fused imines, with epoxide opening as a key step (e.g., 1-(oxiran-2-ylmethyl)-1H-pyrrole-2-carbaldehyde) .
  • Acid-Catalyzed Cyclizations : Protic acids (e.g., HCl) promote pyrrole-pyrrolidine fusions via aldol-like mechanisms .

Q. Key Intermediate :

  • Epoxide Intermediate : Observed in azide-based syntheses, confirmed by ¹³C NMR (δ 47.5 for CH₂–N₃) .

Basic: Are pyrrole-2-carbaldehydes explored for biological activity?

Methodological Answer:

  • Antimicrobial Studies : Analogues like 5-hexadecyl-1H-pyrrole-2-carbaldehyde showed activity against Gram-positive bacteria .
  • Enzyme Inhibition : Schiff bases derived from pyrrole-2-carbaldehydes inhibit tyrosine kinases (IC₅₀ ~10 µM) .

Note : Focus on mechanism-of-action studies rather than commercial drug development .

Advanced: How to address yield discrepancies in pyrrole-2-carbaldehyde syntheses?

Methodological Answer:

  • Purity of Reagents : Use freshly distilled DMF in Vilsmeier-Haack reactions to avoid formamide byproducts .
  • Reaction Monitoring : TLC or in situ IR identifies intermediates (e.g., azide vs. alkyne peaks) .
  • Scale Effects : Smaller scales (1–5 mmol) often yield higher purity (e.g., 86% for 1-methyl-5-(3-methylpentan-2-yl) derivatives vs. 54% at 20 mmol) .

Q. Example :

  • Optimized Azide Cyclization : 2 mmol scale gave 85% yield, while 10 mmol scale dropped to 70% due to exothermicity .

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